4-{[(Cyclopropylmethyl)sulfonyl]methyl}piperidine hydrochloride
Overview
Description
4-{[(Cyclopropylmethyl)sulfonyl]methyl}piperidine hydrochloride is a chemical compound with the molecular formula C10H19NO2S•HCl and a molecular weight of 253.79 g/mol . It is primarily used in research and development, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a piperidine ring substituted with a cyclopropylmethylsulfonyl group.
Preparation Methods
The synthesis of 4-{[(Cyclopropylmethyl)sulfonyl]methyl}piperidine hydrochloride involves several steps. One common synthetic route includes the reaction of piperidine with cyclopropylmethylsulfonyl chloride under basic conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
4-{[(Cyclopropylmethyl)sulfonyl]methyl}piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields sulfoxides, while reduction with lithium aluminum hydride produces alcohols.
Scientific Research Applications
4-{[(Cyclopropylmethyl)sulfonyl]methyl}piperidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is employed in biochemical studies to investigate enzyme interactions and receptor binding.
Medicine: Research involving this compound focuses on its potential therapeutic effects, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 4-{[(Cyclopropylmethyl)sulfonyl]methyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethylsulfonyl group can form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, the piperidine ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
4-{[(Cyclopropylmethyl)sulfonyl]methyl}piperidine hydrochloride can be compared with other similar compounds, such as:
4-{[(Cyclopropylmethyl)sulfonyl]methyl}piperidine: This compound lacks the hydrochloride salt, which may affect its solubility and reactivity.
4-{[(Cyclopropylmethyl)sulfonyl]methyl}morpholine: This compound contains a morpholine ring instead of a piperidine ring, leading to different chemical and biological properties.
4-{[(Cyclopropylmethyl)sulfonyl]methyl}pyrrolidine: This compound has a pyrrolidine ring, which can influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific structure, which combines the piperidine ring with the cyclopropylmethylsulfonyl group, providing distinct chemical and biological properties.
Properties
IUPAC Name |
4-(cyclopropylmethylsulfonylmethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S.ClH/c12-14(13,7-9-1-2-9)8-10-3-5-11-6-4-10;/h9-11H,1-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYFZXODPLHSDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CS(=O)(=O)CC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673954 | |
Record name | 4-[(Cyclopropylmethanesulfonyl)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185295-04-8 | |
Record name | 4-[(Cyclopropylmethanesulfonyl)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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